molecular formula C12H18NO4- B12362957 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester

2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester

Cat. No.: B12362957
M. Wt: 240.28 g/mol
InChI Key: GMGUVTWUHZJSAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the palladium-catalyzed reactions mentioned above could potentially be scaled up for industrial applications, given the efficiency and broad substrate scope of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester has significant potential in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the functional groups present on the compound. Generally, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo derivatives, such as:

Uniqueness

What sets 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester apart is its specific structural configuration and the presence of the 2-(1,1-dimethylethyl) ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18NO4-

Molecular Weight

240.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/p-1

InChI Key

GMGUVTWUHZJSAF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.